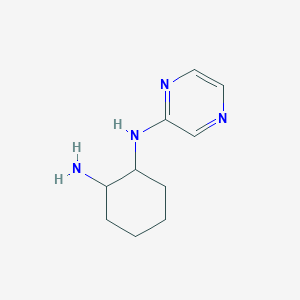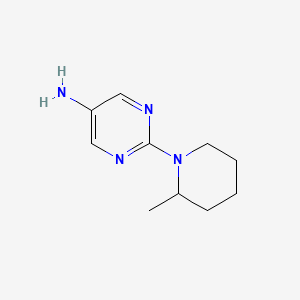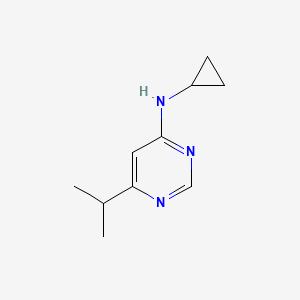 (1-butyl-1H-pyrazol-4-yl)méthylamine CAS No. 1249703-97-6"
>
(1-butyl-1H-pyrazol-4-yl)méthylamine CAS No. 1249703-97-6"
>
(1-butyl-1H-pyrazol-4-yl)méthylamine
Vue d'ensemble
Description
[(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes et antimicrobiennes
Les dérivés du pyrazole, y compris la (1-butyl-1H-pyrazol-4-yl)méthylamine, ont été étudiés pour leurs propriétés antibactériennes et antimicrobiennes. Ces composés peuvent être synthétisés pour cibler une variété de souches bactériennes, offrant potentiellement de nouvelles voies pour le traitement des maladies infectieuses. Leur mode d'action implique souvent l'interférence avec la synthèse de la paroi cellulaire bactérienne ou la fonction des protéines, ce qui peut entraîner la mort de l'agent pathogène .
Recherche anticancéreuse
Le potentiel anticancéreux des dérivés du pyrazole est un domaine de recherche important. Ces composés peuvent être conçus pour inhiber la croissance et la prolifération des cellules cancéreuses. Des études ont montré que certains dérivés du pyrazole peuvent agir comme des inhibiteurs sélectifs pour diverses enzymes ou récepteurs liés au cancer, ce qui en fait des candidats prometteurs pour le développement de nouveaux agents de chimiothérapie .
Effets anti-inflammatoires et analgésiques
Les composés du pyrazole ont été identifiés comme possédant des effets anti-inflammatoires et analgésiques. Cela les rend précieux dans la recherche de nouveaux médicaments capables de traiter des affections telles que l'arthrite ou d'autres maladies inflammatoires. Le mécanisme implique souvent l'inhibition des enzymes cyclooxygénases, qui jouent un rôle clé dans le processus inflammatoire .
Activités antitumorales et antinéoplasiques
Des recherches sur les propriétés antitumorales des dérivés du pyrazole, y compris la (1-butyl-1H-pyrazol-4-yl)méthylamine, ont révélé leur potentiel dans l'inhibition de la croissance tumorale. Ces composés peuvent être adaptés pour perturber le cycle cellulaire des cellules tumorales, induire l'apoptose et prévenir la métastase, contribuant ainsi au domaine de la thérapie antinéoplasique .
Recherche agrochimique
Dans l'industrie agrochimique, les dérivés du pyrazole sont explorés pour leurs propriétés herbicides et insecticides. Ils peuvent être synthétisés pour affecter des ravageurs ou des mauvaises herbes spécifiques, offrant une approche ciblée de la protection des cultures. Cette application est cruciale pour améliorer la productivité agricole et gérer la résistance aux ravageurs .
Chimie de coordination et chimie organométallique
Les dérivés du pyrazole servent de ligands en chimie de coordination, formant des complexes avec divers métaux. Ces complexes ont des applications diverses, notamment la catalyse, la science des matériaux et la synthèse de nouveaux composés organométalliques. La recherche dans ce domaine contribue au développement de nouveaux matériaux et processus industriels .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various biological targets . For instance, imidazole-containing compounds, which share a similar structure with pyrazoles, have been reported to exhibit a broad range of chemical and biological properties .
Mode of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that (1-butyl-1H-pyrazol-4-yl)methylamine might interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Pharmacokinetics
Similar compounds have been synthesized and characterized, suggesting that (1-butyl-1h-pyrazol-4-yl)methylamine might have similar properties .
Result of Action
Similar compounds have been found to exhibit various physiological and pharmacological activities .
Action Environment
Similar compounds have been synthesized under various conditions, suggesting that the action of (1-butyl-1h-pyrazol-4-yl)methylamine might be influenced by similar environmental factors .
Propriétés
IUPAC Name |
1-(1-butylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHVXJBBTWPCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)
![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)


![1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465683.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1465686.png)

![2-(Methylamino)-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1465688.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-amine](/img/structure/B1465689.png)


